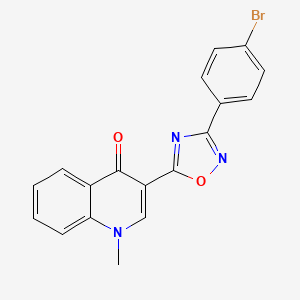
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a chemical compound that has gained significant interest among scientists due to its potential applications in scientific research. This compound is a quinoline derivative that has a unique structure, which makes it an attractive molecule for various research purposes. In
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds containing the oxadiazole moiety, such as those related to the specified chemical, have shown significant antimicrobial properties. For instance, a study on novel derivatives incorporating the oxadiazole ring reported substantial antibacterial and antifungal activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans (Sirgamalla & Boda, 2019). This indicates the potential of oxadiazole derivatives in developing new antimicrobial agents.
Antioxidant and Antihypertensive Effects
Oxadiazole derivatives have also been evaluated for their antioxidant and antihypertensive activities. A study involving the synthesis of oxadiazole derivatives appended with an 8-hydroxyquinoline scaffold demonstrated in-vitro antioxidant, antibacterial, and antihypertensive activities, with some compounds showing comparable or superior activity to standard drugs (Naik et al., 2014). This highlights the therapeutic potential of these compounds beyond their antimicrobial properties.
Physicochemical Studies
The physicochemical properties of oxadiazole derivatives have been extensively studied, which is crucial for understanding their behavior in various solvents and at different temperatures. Research on the thermo-physical properties of these compounds in solvents like chloroform and N,N-dimethylformamide provides insight into their molecular interactions and stability under various conditions (Godhani et al., 2013). Such studies are fundamental for the formulation and application of these compounds in scientific research and potential therapeutic uses.
Anticancer Research
The quest for novel anticancer agents has led to the exploration of oxadiazole derivatives for their potential antitumor activities. A study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, with some compounds showing potent inhibitory activities comparable to established drugs like 5-fluorouracil (Fang et al., 2016). This underscores the potential of oxadiazole and quinolinone derivatives in cancer research.
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMWZWNVKBFRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

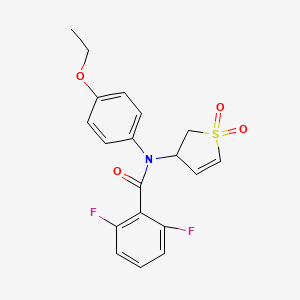
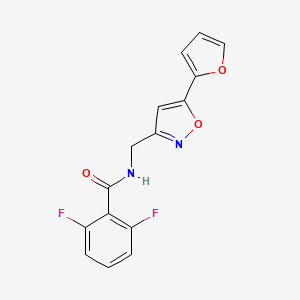
![2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2751864.png)
![2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B2751865.png)
![3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2751867.png)


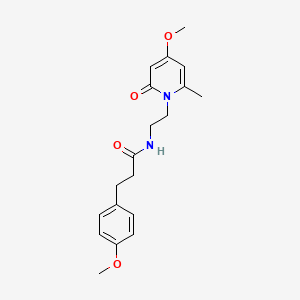
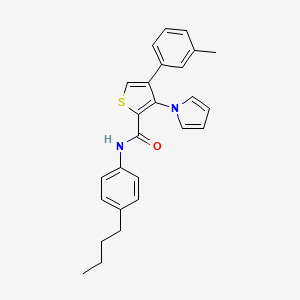

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)
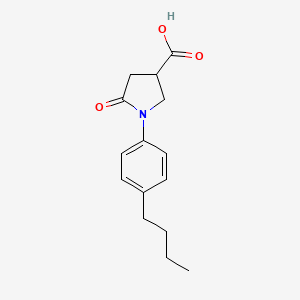

![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)